molecular formula C13H15N3OS B12173162 N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B12173162
M. Wt: 261.34 g/mol
InChI Key: LHKJNSAXJJUVBI-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a phenyl group and a carboxamide group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylpropylamine with 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis. Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxylate
  • N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-sulfonamide
  • N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-thiol

Uniqueness

N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and biological activity, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

N-(2-methylpropyl)-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C13H15N3OS/c1-9(2)8-14-13(17)12-11(15-16-18-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,17)

InChI Key

LHKJNSAXJJUVBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(N=NS1)C2=CC=CC=C2

Origin of Product

United States

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